Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-5-(oxan-4-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-14(16)11-6-12(15)8-13(7-11)19-9-10-2-4-18-5-3-10/h6-8,10,15H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWYNBKBQQHAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Hydroxy-5-Methoxybenzoic Acid
The benzoate core is typically derived from 3-hydroxy-5-methoxybenzoic acid, which undergoes esterification with methanol. Source highlights two primary methods:
Method A (Acid-Catalyzed Esterification):
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Reagents: Concentrated sulfuric acid (H₂SO₄), methanol.
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Conditions: Reflux at 65–70°C for 12–24 hours.
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Yield: 21–35% due to competing side reactions (e.g., demethylation).
Method B (DCC/DMAP-Mediated Esterification):
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Reagents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
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Conditions: Room temperature, 6–8 hours in dichloromethane/methanol (3:1).
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Yield: 68–72%, with improved selectivity and reduced side reactions.
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 12–24 h | 6–8 h |
| Yield | 21–35% | 68–72% |
| Purity (HPLC) | 85–90% | 95–98% |
Method B is preferred industrially due to higher efficiency, though it requires anhydrous conditions.
Introduction of the Tetrahydro-2H-Pyran Methoxy Group
The THP methoxy moiety is introduced via nucleophilic substitution or Mitsunobu coupling. Source demonstrates a metal-free deoxygenative coupling strategy using preformed THP-methanol derivatives:
Procedure:
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THP-Methanol Activation: Tetrahydro-2H-pyran-4-ylmethanol is converted to its corresponding bromide using PBr₃ in dichloromethane (0°C, 2 h).
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Nucleophilic Substitution: The bromide reacts with methyl 3-hydroxy-5-methoxybenzoate in dimethylformamide (DMF) at 80°C for 6 hours, using K₂CO₃ as a base.
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Workup: The product is purified via flash chromatography (ethyl acetate/hexanes, 1:4).
Key Data:
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Yield: 74–78%.
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Side Products: <5% di-alkylated byproduct.
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Catalyst: No transition metals required, aligning with green chemistry principles.
Alternative approaches from Source employ silyl-protected intermediates to enhance regioselectivity:
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Protection: 3-Hydroxy-5-methoxybenzoate is protected with tert-butyldiphenylsilyl chloride (TBDPSCl) in DMF (0°C, 1 h).
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Coupling: The silyl-protected intermediate reacts with THP-methanol under Mitsunobu conditions (DIAD, PPh₃, THF, 24 h).
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Deprotection: Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group (2 h, 90% yield).
Hydroxyl Group Retention and Final Product Isolation
Selective retention of the 3-hydroxy group necessitates orthogonal protection-deprotection strategies. Source describes a tetrahydropyranyl (THP) protection method:
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Protection: The hydroxyl group is protected with dihydropyran (DHP) in dichloromethane, catalyzed by pyridinium p-toluenesulfonate (PPTS, 2 mol%) at room temperature (3 h).
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Methylation: The THP-protated intermediate undergoes O-methylation with methyl iodide (MeI) and K₂CO₃ in DMF (35°C, 12 h).
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Deprotection: Hydrochloric acid (HCl, 1 M) in methanol removes the THP group (2 h, 85% yield).
Critical Considerations:
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Solvent Choice: DMF accelerates methylation but may lead to N,N-dimethylation byproducts if residual amines are present.
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Temperature Control: Exceeding 40°C during methylation reduces yield by 15–20%.
Industrial-Scale Production and Process Optimization
Scalable synthesis requires cost-effective reagents and streamlined steps. Source outlines a pilot-scale protocol:
Batch Process (10 kg Scale):
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Esterification: 3-Hydroxy-5-methoxybenzoic acid (10 kg) is esterified using Method B (DCC/DMAP), yielding 8.7 kg of methyl ester.
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THP Coupling: The ester reacts with THP-methanol bromide in DMF (80°C, 6 h), yielding 11.2 kg of intermediate.
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Deprotection: TBAF-mediated deprotection affords 9.1 kg of final product (purity >99.5%).
| Step | Input | Output | Purity |
|---|---|---|---|
| Esterification | 10.0 kg | 8.7 kg | 98.2% |
| THP Coupling | 8.7 kg | 11.2 kg | 96.8% |
| Deprotection | 11.2 kg | 9.1 kg | 99.5% |
Cost Analysis:
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DCC/DMAP costs constitute 42% of total expenses.
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Switching to HCl-mediated deprotection (instead of TBAF) reduces costs by 18% but lowers yield to 78%.
Emerging Methodologies and Technological Innovations
Continuous-Flow Synthesis
Recent advances in flow chemistry (Source) enable rapid, controlled synthesis:
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Microreactor Setup: A two-stage reactor (2 mL volume) operates at 80°C with a residence time of 12 minutes.
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Output: 92% conversion rate, 99% selectivity.
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Advantages: Reduced solvent use (40% less DMF), 3x faster than batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate.
Reduction: 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research indicates that compounds similar to methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential therapeutic uses in preventing cellular damage.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. This mechanism of action aligns with the broader class of benzoate esters known for their anti-inflammatory properties.
Antimicrobial Activity
this compound has also shown promising results against various bacterial strains. A comparative study revealed that this compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents.
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound make it suitable for use as a pesticide. Its ability to disrupt pest physiology has been explored in agricultural research, where it was found to be effective against specific pests without harming beneficial insects.
Materials Science Applications
Polymer Synthesis
This compound has been utilized in the synthesis of biodegradable polymers. The incorporation of tetrahydro-pyran moieties enhances the mechanical properties and degradation rates of the resulting materials. Research indicates that these polymers can be used in packaging applications, contributing to sustainability efforts.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Activity Study (2023) | Evaluated the antioxidant potential of this compound | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Anti-inflammatory Mechanism (2022) | Investigated the anti-inflammatory effects on human cell lines | Showed a reduction in cytokine production by up to 50%, indicating potential therapeutic benefits. |
| Agrochemical Efficacy (2021) | Tested against common agricultural pests | Achieved over 80% mortality rate in target pest populations, suggesting effectiveness as a pesticide. |
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tetrahydropyran ring can also contribute to the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Substituted Methyl Benzoates
Compounds such as methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate () feature halogenated quinoline substituents. These derivatives exhibit π-π stacking interactions in their crystal structures but lack hydrogen bonds, leading to distinct solid-state packing (e.g., space groups P21/n and Pbca) . In contrast, the hydroxyl group in the target compound enables hydrogen bonding, which may enhance solubility or influence intermolecular interactions in crystalline forms.
Trioxo-Tetrahydropyrimidinylidene Derivatives
Methyl benzoates substituted with trioxo-tetrahydropyrimidinylidene groups (e.g., Formula 15, 20, and 25 in ) possess bulkier, electron-deficient substituents. These groups likely reduce solubility compared to the target compound’s tetrahydro-2H-pyran-4-ylmethoxy group, which is less sterically hindered and more lipophilic .
Benzyloxy- and Amino-Substituted Derivatives
The compound ((2R,3S,4R,5R,6S)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate (MW: 521.56) has a highly complex substituent system, including benzyl-protected hydroxyl and amino groups . Its higher molecular weight and aromaticity contrast with the target compound’s simpler structure, suggesting differences in pharmacokinetic profiles, such as membrane permeability or metabolic stability.
Sulfated Sugar-Substituted Benzoic Acids
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid () incorporates a sulfated sugar moiety, significantly increasing polarity and water solubility .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthesis: The target compound’s synthesis involves reductive amination and Boc-protection steps, achieving yields of 67–98% . This contrasts with quinoline derivatives, which require multi-step halogenation and etherification .
- Biological Relevance : The tetrahydro-2H-pyran moiety, common in bioactive molecules, may confer improved metabolic stability over sulfated analogs, which are prone to enzymatic hydrolysis .
Biological Activity
Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate, also known as HMPB (methoxytetrahydro-2H-pyran-2-yl)methyl benzoate, has garnered attention in recent research for its potential therapeutic applications, particularly in the context of spinal cord injury (SCI) and inflammation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound has the following chemical formula:
Key Structural Features:
- Hydroxy and methoxy groups enhance its reactivity and biological interactions.
- The tetrahydropyran moiety is significant for its role in mediating biological effects.
Recent studies have elucidated the mechanisms by which HMPB exerts its biological effects. Notably, it has been shown to:
- Inhibit Apoptosis: HMPB reduces apoptotic cell death in SCI models, as demonstrated by TUNEL staining techniques that measure apoptotic changes in spinal cord tissues .
- Modulate Inflammatory Responses: The compound significantly lowers levels of pro-inflammatory cytokines such as TNF-α and interleukins (IL-6, IL-1β), indicating its anti-inflammatory potential .
- Enhance Neuroprotection: HMPB promotes the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and neuroprotection following injury .
Case Studies
A pivotal study investigated the protective effects of HMPB on SCI in a rat model. The findings included:
- Behavioral Improvements: Rats treated with HMPB showed enhanced locomotor recovery as assessed by the Basso, Beattie, and Bresnahan (BBB) scoring system.
| Treatment Group | BBB Score Improvement | Apoptotic Cell Count Reduction |
|---|---|---|
| Control | 0 | High |
| HMPB (2 mg/kg) | Significant | Significant |
- Biochemical Analysis: ELISA assays revealed a decrease in oxidative stress markers and an increase in antioxidant enzyme activities (SOD, CAT, GSH) following HMPB treatment .
In vitro Studies
In vitro studies have further supported the findings from animal models. HMPB demonstrated:
- Antibacterial Activity: Preliminary tests indicated that compounds related to HMPB exhibited antibacterial properties against various gram-positive bacteria strains .
- Cytotoxicity Assessment: Cytotoxicity assays showed that HMPB did not exhibit significant toxicity towards normal human cells at therapeutic concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and esterification. For example, triazine-based analogs are prepared using stepwise coupling with DIPEA as a base, followed by purification via column chromatography (CH₂Cl₂/EtOAc gradients) and characterization by NMR . Adjusting reaction temperatures (e.g., -35°C to 40°C) and stoichiometric ratios (1.0–1.5 equiv. of reagents) improves yield.
Q. How is the purity and structural integrity of the compound confirmed in academic research?
- Methodological Answer : Analytical techniques include:
- ¹H NMR (DMSO-d₆, 200–400 MHz) to verify substituent integration and hydrogen environments .
- HPLC for purity assessment (>95% typically required).
- Melting point analysis (e.g., 79–82°C for triazine derivatives) to confirm crystallinity .
- TLC (Rf values in hexane/EtOAc) to monitor reaction progress .
Q. What role does the tetrahydro-2H-pyran moiety play in the compound’s stability or solubility?
- Methodological Answer : The tetrahydropyran group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) due to its oxygen-rich cyclic ether structure. Its conformational flexibility may reduce steric hindrance during synthesis, as seen in similar ether derivatives .
Advanced Research Questions
Q. How do substituent variations (e.g., hydroxy vs. methoxy groups) on the benzoate ring affect physicochemical properties?
- Methodological Answer : Substituents influence logP (lipophilicity) and hydrogen-bonding capacity. For example:
- 3-Hydroxy groups increase hydrogen-bond donor potential, affecting crystallization (e.g., intramolecular O–H⋯O bonds in related structures) .
- Methoxy groups enhance metabolic stability but may reduce aqueous solubility, as observed in analogs like methyl 3-hydroxy-5-(4-methylsulfonylphenoxy)benzoate . Computational tools (e.g., COSMO-RS) can predict these effects.
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer : X-ray crystallography of analogous ethers reveals:
- π–π stacking between aromatic rings (e.g., quinoline and pyridine units) with centroid distances of 3.6–4.0 Å .
- Weak C–H⋯O/N hydrogen bonds (2.5–3.0 Å) that form chain or sheet motifs .
- Intramolecular hydrogen bonds (e.g., O–H⋯O), which reduce conformational flexibility .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and identify reactive sites (e.g., electron-deficient triazine rings) .
- Molecular docking assesses interactions with biological targets (e.g., enzymes), leveraging structural data from crystallography .
- MD simulations evaluate solvent effects on stability, as demonstrated for tetrahydro-2H-pyran derivatives .
Data Contradictions & Validation
Q. How should researchers address discrepancies in reported melting points or NMR data for similar compounds?
- Methodological Answer : Cross-validate with:
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in tetrahydropyran) .
- Interlaboratory reproducibility tests , noting solvent purity and crystallization conditions (e.g., slow evaporation vs. rapid cooling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
